(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
Übersicht
Beschreibung
“(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride” is an arginine derivative . It has a molecular weight of 313.79 and its IUPAC name is N-((1S)-1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide hydrochloride . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H/t10-;/m0./s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Procedures and Biological Interest
- Synthesis and Therapeutic Potential: Guanidine derivatives, such as 2-guanidinobenzazoles, have been synthesized for their potential therapeutic applications. These compounds, including variations like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, show a diversity of biological activities. The synthetic approaches aim to modify biological activity through the guanidine group, considered a super base, leading to potential cytotoxic, angiogenesis inhibition, and apoptotic effects. This area of research underscores the chemical and pharmacological significance of guanidine derivatives in developing new pharmacophores (Rosales-Hernández et al., 2022).
Pharmacological Properties and Clinical Use
- Metoclopramide as a Comparative Compound: While not directly related to (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride, studies on Metoclopramide highlight the importance of benzamide derivatives in clinical applications. Metoclopramide's pharmacological properties and clinical uses, such as in gastrointestinal diagnostics and treatments for various vomiting types, demonstrate the therapeutic versatility of benzamide-related compounds. This information helps frame the context for researching similar compounds (Pinder et al., 2012).
Antitumor Activity and Chemical Analysis
- Antitumor Potential of Imidazole Derivatives: Research into imidazole and benzimidazole derivatives, closely related to benzamide derivatives, indicates significant antitumor potential. These studies provide insight into the structural relationship between these compounds and their biological activities, suggesting a broader spectrum of applications for this compound in the context of cancer treatment (Iradyan et al., 2009).
Guanidine Derivatives and Screening Approaches
- Screening and Therapeutic Applications: Novel approaches to screening guanidine derivatives underscore their importance in drug discovery. This research highlights the potential of guanidine-based compounds, including their role in neurodegenerative therapies, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, anti-diabetic agents, and more. Such screening efforts are crucial for identifying promising lead structures for future drug development, emphasizing the relevance of compounds like this compound in medicinal chemistry (Rauf et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of N-alpha-Benzoyl-L-argininamide hydrochloride are proteases and deiminases . These enzymes play crucial roles in various biological processes, including protein degradation and post-translational modifications.
Mode of Action
N-alpha-Benzoyl-L-argininamide hydrochloride acts as a nonpeptide substrate for its target enzymes . This means it binds to the active sites of these enzymes, mimicking the natural substrates. The compound’s interaction with its targets can lead to changes in the enzymes’ activity, potentially altering various biochemical processes.
Biochemical Pathways
The compound’s interaction with proteases and deiminases affects several biochemical pathways. For instance, it has been used as a substrate for the quantification of papain, carboxypeptidase B, protein arginine deiminase 2 (PAD2), and PAD4 activities . These enzymes are involved in diverse pathways, including protein digestion, immune response, and gene regulation.
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported , which could influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and other physical conditions could impact the stability of the compound and its interaction with target enzymes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Biochemische Analyse
Biochemical Properties
N-alpha-Benzoyl-L-argininamide hydrochloride interacts with various enzymes and proteins in biochemical reactions . It has been used as a substrate for the quantification of papain, carboxypeptidase B, protein arginine deiminase 2 (PAD2), and PAD4 activities . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby influencing their activity.
Molecular Mechanism
The molecular mechanism of action of N-alpha-Benzoyl-L-argininamide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as papain, carboxypeptidase B, PAD2, and PAD4, thereby modulating their activity .
Eigenschaften
IUPAC Name |
N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZACNCNNFUUDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4299-03-0 | |
Record name | NSC343719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nα-benzoyl-L-argininamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.